N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core fused with a thioether-linked butanamide chain and a 4-chlorophenyl substituent.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-3-17(19(27)24-14-10-8-13(22)9-11-14)29-21-25-16-7-5-4-6-15(16)18-23-12(2)20(28)26(18)21/h4-12,17H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXLAPLLTLPPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a thio-substituted quinazoline derivative. Its molecular formula is , with a molecular weight of approximately 364.89 g/mol. The structural representation is as follows:
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Kinase Inhibition : Inhibitors targeting specific kinases involved in cancer progression have shown promise. For instance, compounds with similar structures have demonstrated inhibitory activity against AKT signaling pathways, which are crucial in glioma malignancy .
- Cytotoxicity Against Cancer Cells : Studies have reported that derivatives of quinazoline exhibit significant cytotoxic effects on various cancer cell lines while sparing non-cancerous cells. This selectivity is vital for developing targeted cancer therapies .
- Induction of Apoptosis : Compounds that activate apoptotic pathways in cancer cells contribute to their therapeutic efficacy. The structural components of the compound may enhance its ability to induce programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Studies
-
In Vitro Studies on Glioblastoma :
A study evaluated the effects of quinazoline derivatives on primary patient-derived glioblastoma cells. The compound exhibited potent growth inhibition and induced apoptosis selectively in malignant cells, demonstrating its potential as an anti-glioma agent . -
Kinase Profiling :
Extensive kinase profiling revealed that the compound specifically inhibits AKT isoforms, particularly AKT2/PKBβ, which is often overexpressed in gliomas. This specificity suggests a targeted approach to therapy that could minimize side effects associated with broader-spectrum kinase inhibitors . -
Comparative Analysis with Other Compounds :
The biological activity of N-(4-chlorophenyl)-substituted compounds was compared with other known anticancer agents. It was found that while many compounds exhibited some level of cytotoxicity, the compound under investigation showed superior selectivity towards cancerous cells compared to non-cancerous counterparts .
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to two analogs from the evidence:
Key Observations :
- The triazinoindole analog () shares the 4-chlorophenyl and thioether motifs but differs in the heterocyclic core and acetamide chain. Its lower yield (31%) suggests challenges in coupling reactions for triazinoindole derivatives .
- Butanamide vs. acetamide chains : The longer butanamide chain in the target compound could enhance lipophilicity, affecting membrane permeability or metabolic stability.
Pharmacological Potential (Inferred)
While pharmacological data for the target compound are absent in the evidence, structural parallels suggest possible applications:
- Triazinoindoles () are often explored as kinase inhibitors or antimicrobial agents due to their planar, aromatic cores.
- Pyrazole-thioamide derivatives () exhibit anti-inflammatory or anticancer activity, attributed to their thiourea moieties and hydrogen-bonding capabilities .
- The imidazoquinazolinone core in the target compound may mimic quinazoline-based drugs (e.g., EGFR inhibitors), but further studies are required.
Q & A
Q. What in silico tools predict metabolic stability of this compound?
- Methodological Answer :
- Software : Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 interactions and metabolite formation .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential oxidation sites on the imidazoquinazolinone core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
